2H-1-benzopyran-2-one, 6,7-bis(2-(diethylamino)ethoxy)-4-methyl-, dihydrochloride
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Overview
Description
Oxamarin Hydrochloride is a chemical compound with the molecular formula C22H36Cl2N2O4. It is known for its significant biological activities and is used in various scientific research applications. The compound is a derivative of oxamarin, a coumarin-based structure, and is often used in pharmaceutical research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxamarin Hydrochloride typically involves the reaction of oxamarin with hydrochloric acid. The process begins with the preparation of oxamarin, which is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of Oxamarin Hydrochloride is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of automated systems and continuous monitoring ensures the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Oxamarin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Oxamarin Hydrochloride, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Oxamarin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Oxamarin Hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Coumarin: A parent compound with similar structural features.
Warfarin: A well-known anticoagulant with a coumarin-based structure.
Dicoumarol: Another anticoagulant with structural similarities to Oxamarin Hydrochloride.
Uniqueness: Oxamarin Hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where these properties are essential .
Properties
CAS No. |
6830-17-7 |
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Molecular Formula |
C22H36Cl2N2O4 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
6,7-bis[2-(diethylamino)ethoxy]-4-methylchromen-2-one;hydron;dichloride |
InChI |
InChI=1S/C22H34N2O4.2ClH/c1-6-23(7-2)10-12-26-20-15-18-17(5)14-22(25)28-19(18)16-21(20)27-13-11-24(8-3)9-4;;/h14-16H,6-13H2,1-5H3;2*1H |
InChI Key |
DBQXZKOOVXAKKI-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].CCN(CC)CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCN(CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
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